Home > Products > Screening Compounds P102426 > 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid
1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid -

1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid

Catalog Number: EVT-13825712
CAS Number:
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which is characterized by a fused bicyclic structure containing both pyrazole and pyrimidine rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and inflammatory diseases.

Source

The compound can be synthesized through various chemical methods, and its derivatives have been explored for their pharmacological properties. Research articles and patents provide insights into its synthesis and applications, highlighting its significance in drug discovery and development.

Classification

1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of small molecule inhibitors, which are often used in the treatment of cancer and other diseases.

Synthesis Analysis

Methods

The synthesis of 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: These reactions involve the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.
  • Functional Group Modifications: Subsequent reactions may modify functional groups to introduce the cyclopropylmethyl moiety or carboxylic acid group.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic acid features a bicyclic framework with a carboxylic acid functional group at position 6. The cyclopropylmethyl group is attached to the nitrogen atom at position 1 of the pyrazole ring.

Data

  • Molecular Formula: C₁₁H₁₃N₃O₂
  • Molecular Weight: Approximately 219.25 g/mol
  • Key Structural Features:
    • Two nitrogen atoms in the pyrazole ring.
    • A carboxylic acid functional group contributing to its acidity and potential biological activity.
Chemical Reactions Analysis

Reactions

1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic acid can participate in several chemical reactions:

  • Acid-Base Reactions: The carboxylic acid can act as a proton donor or acceptor.
  • Esterification: It can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the ring can participate in various substitution reactions.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing properties of the carboxylic acid group and the steric effects introduced by the cyclopropylmethyl group. These factors can be exploited in designing derivatives with enhanced biological activity.

Mechanism of Action

Process

The mechanism of action for compounds like 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic acid typically involves inhibition of specific kinases or enzymes that play critical roles in cellular signaling pathways.

Data

Research indicates that similar compounds have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, such compounds can induce cell cycle arrest and apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Melting Point: Specific values may vary based on purity but generally fall within a defined range for similar compounds.
Applications

1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing kinase inhibitors targeting cancer therapies.
  • Research Tools: Used in studies investigating cellular signaling pathways and mechanisms underlying various diseases.

Research continues to explore its efficacy and safety profile, aiming to develop new therapeutic agents based on this compound's structure.

Synthetic Methodologies and Structural Optimization of 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid

Multi-Step Synthesis Pathways for Pyrazolo[3,4-d]pyrimidine Core Functionalization

The synthesis of 1-(cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic acid relies on sequential functionalization of the bicyclic heterocycle, typically initiated through N-alkylation followed by carboxylation or hydrolysis strategies. A representative route begins with 4,6-dichloropyrazolo[3,4-d]pyrimidine as the core scaffold, where selective N1-alkylation is achieved using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C). This exploits the higher nucleophilicity of the pyrazole nitrogen versus the pyrimidine nitrogen, yielding 1-(cyclopropylmethyl)-4,6-dichloropyrazolo[3,4-d]pyrimidine [3] [6]. Subsequent C6 functionalization proceeds via palladium-catalyzed carbonylation using carbon monoxide (CO) and methanol, introducing the methyl ester precursor at the electrophilic C6 position. Alternatively, cyano group hydrolysis at C6 under acidic conditions (e.g., H₂SO₄/H₂O) provides direct access to the carboxylic acid moiety [8]. Final hydrolysis of the ester (using LiOH/THF/H₂O) delivers the target compound.

Table 1: Key Synthetic Routes to the Pyrazolo[3,4-d]pyrimidine Core

StepReaction TypeReagents/ConditionsKey IntermediateYield Range
1N-AlkylationCyclopropylmethyl bromide, K₂CO₃, DMF, 60°C1-(Cyclopropylmethyl)-4,6-dichloropyrazolo[3,4-d]pyrimidine70-85%
2C6 Functionalization(a) Pd(OAc)₂, CO, MeOH, 80°C; or (b) H₂SO₄, H₂O, refluxMethyl 1-(cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylate or 6-cyano derivative65-78% (a); 60-70% (b)
3HydrolysisLiOH, THF/H₂O, rt1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic acid90-95%

Critical challenges include controlling regioselectivity during N-alkylation and optimizing transition metal catalysis for carboxylation. Microwave-assisted synthesis (150°C, 30 min) significantly improves yields in palladium-catalyzed steps by minimizing decarboxylation side reactions [6]. Purification is typically achieved via silica gel chromatography or recrystallization from ethanol/water mixtures, with final structures confirmed by LC-MS and ¹H-NMR (characteristic singlet for C5-H at δ 8.9–9.1 ppm and cyclopropylmethyl CH₂ protons at δ 4.2–4.4 ppm) [3] [8].

Rational Design of Cyclopropylmethyl Substituents for Enhanced Bioactivity

The cyclopropylmethyl group at N1 is a strategic structural feature designed to optimize target binding affinity and metabolic stability. Its compact, highly strained three-membered ring induces conformational rigidity, positioning the methylene linker to form optimal van der Waals contacts within hydrophobic enzyme pockets. Computational docking studies (e.g., against PI3Kδ and PDE2) reveal that the cyclopropylmethyl moiety enhances binding free energy (–ΔG ≥ 7.2 kcal/mol) compared to linear alkyl chains (e.g., n-propyl: –ΔG ≤ 6.0 kcal/mol) or unsubstituted methyl groups. This is attributed to favorable interactions with residues like Val828 in PI3Kδ’s affinity pocket and Trp760 in the "tryptophan shelf" region [2] [6].

Table 2: Impact of N1-Substituents on Target Binding and Selectivity

N1-SubstituentTarget ProteinIC₅₀ (nM)Selectivity vs. WTKey Interactions
CyclopropylmethylPI3Kδ2.8–5.3>100-foldVal828, Trp760, Met752
MethylPI3Kδ120–15010-foldTrp760
n-ButylPI3Kδ45–6030-foldVal828
CyclopropylmethylPDE20.06–0.22>50-foldHydrophobic clamp

Metabolically, the cyclopropyl ring impedes oxidative degradation by cytochrome P450 enzymes (e.g., CYP3A4). Unlike bulkier tert-butyl groups, which increase logP and impair solubility, the cyclopropylmethyl substituent maintains moderate lipophilicity (calculated logP ≈ 2.1), balancing cell membrane permeability and aqueous solubility for oral bioavailability. In vitro microsomal stability assays confirm a 3-fold increase in half-life (t₁/₂ > 40 min) compared to methyl analogs (t₁/₂ ~ 15 min) [6] [8]. Structure-activity relationship (SAR) studies further demonstrate that larger substituents (e.g., cyclohexylmethyl) reduce potency due to steric clashes, while electron-withdrawing groups (e.g., 2-fluoroethyl) diminish cellular activity [3] [6].

Carboxylic Acid Group Modifications and Their Impact on Pharmacokinetic Profiles

The C6-carboxylic acid is indispensable for target engagement via salt bridge formation with conserved lysine residues (e.g., Lys833 in PI3Kδ) and for tuning physicochemical properties. Direct modifications include:

  • Amide Conjugates: Coupling with amines (e.g., HATU/DIPEA) yields primary, secondary, or tertiary amides. While methylamide derivatives retain moderate PI3Kδ affinity (IC₅₀ ~ 25 nM), their cellular activity drops 10-fold due to reduced membrane permeability. Morpholine amides, however, improve aqueous solubility (>500 μM) but abolish target binding [8] [10].
  • Ester Prodrugs: Ethyl or isopropyl esters exhibit enhanced Caco-2 permeability (Papp > 15 × 10⁻⁶ cm/s) but require enzymatic hydrolysis for activation. In vivo studies in rats show delayed Tmax (2–3 h) versus the acid (Tmax = 0.5 h), though absolute bioavailability increases by 40% [8].
  • Bioisosteres: Tetrazole and oxadiazolone replacements (e.g., 5-(1H-tetrazol-5-yl) analogs) partially mimic the carboxylic acid’s acidity (pKa ≈ 6–7) but suffer from metabolic instability or hERG inhibition risks [9] [10].

The unmodified carboxylic acid provides optimal PK/PD balance:

  • Ionization State: At physiological pH (7.4), >95% exists as the carboxylate anion, enabling high aqueous solubility (>300 μg/mL) and reducing non-specific tissue binding.
  • Efflux Transport: P-gp-mediated efflux (efflux ratio = 3.5) limits CNS penetration but minimizes off-target effects.
  • Clearance: Renal excretion dominates (CLrenal ≈ 65%), with <5% undergoing glucuronidation. Plasma protein binding is moderate (PPB = 85–90%), ensuring sufficient free fraction for efficacy [8] [10].

Table 3: Pharmacokinetic Properties of Carboxylic Acid Derivatives

C6 ModificationSolubility (μg/mL)Caco-2 Papp (10⁻⁶ cm/s)Plasma Protein Binding (%)Oral Bioavailability (%)
Carboxylic Acid>3008.285–9035–45
Ethyl Ester5018.57555–65
Methylamide1506.58820–25
Tetrazole Bioisostere4004.17015

Molecular modeling confirms that the deprotonated carboxylate forms a critical hydrogen bond with Lys833 in PI3Kδ (distance: 2.7 Å), while modifications disrupt this interaction, reducing potency by >100-fold. Thus, preserving the carboxylic acid is essential for target affinity, though prodrug strategies remain viable for improving oral absorption [2] [8].

Properties

Product Name

1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid

IUPAC Name

1-(cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic acid

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C10H10N4O2/c15-10(16)8-11-3-7-4-12-14(9(7)13-8)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,15,16)

InChI Key

PQHFQGGHLFECCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=NC(=NC=C3C=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.